molecular formula C19H16BrNO2 B14489346 Ethyl 4-bromo-3,5-diphenyl-1H-pyrrole-2-carboxylate CAS No. 65939-67-5

Ethyl 4-bromo-3,5-diphenyl-1H-pyrrole-2-carboxylate

Cat. No.: B14489346
CAS No.: 65939-67-5
M. Wt: 370.2 g/mol
InChI Key: ISJLACMTLRPERE-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3,5-diphenyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-3,5-diphenyl-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the 4-position of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3,5-diphenyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki or Stille coupling to form more complex molecules.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Coupling: Palladium catalysts in the presence of appropriate ligands and bases.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products like ethyl 4-amino-3,5-diphenyl-1H-pyrrole-2-carboxylate can be formed.

    Coupling Products: Complex molecules with extended aromatic systems or functional groups.

Scientific Research Applications

Ethyl 4-bromo-3,5-diphenyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Potential use in the development of bioactive molecules for drug discovery.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3,5-diphenyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrrole ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.

    Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate: Similar structure but with methyl groups instead of phenyl groups, affecting its electronic properties and reactivity.

Uniqueness

Ethyl 4-bromo-3,5-diphenyl-1H-pyrrole-2-carboxylate is unique due to the presence of both bromine and phenyl groups, which confer specific reactivity and potential for diverse applications in synthesis and research.

Properties

CAS No.

65939-67-5

Molecular Formula

C19H16BrNO2

Molecular Weight

370.2 g/mol

IUPAC Name

ethyl 4-bromo-3,5-diphenyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C19H16BrNO2/c1-2-23-19(22)18-15(13-9-5-3-6-10-13)16(20)17(21-18)14-11-7-4-8-12-14/h3-12,21H,2H2,1H3

InChI Key

ISJLACMTLRPERE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C2=CC=CC=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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